molecular formula C17H21N3O3S2 B2710851 1-(methylsulfonyl)-N-(2-(2-methylthiazol-4-yl)phenyl)piperidine-4-carboxamide CAS No. 1705722-25-3

1-(methylsulfonyl)-N-(2-(2-methylthiazol-4-yl)phenyl)piperidine-4-carboxamide

Cat. No. B2710851
M. Wt: 379.49
InChI Key: XECWVVLBJBRJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, a description of a compound would include its IUPAC name, any common or trade names, its molecular formula, and its purpose or use.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.



Chemical Reactions Analysis

This would involve a study of the reactions the compound undergoes, including the conditions under which these reactions occur and the products that are formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Analytical Chemistry Application

One application involves the development of sensitive and selective methods for the determination of non-peptide oxytocin receptor antagonists in human plasma. This research, conducted by Kline, Kusma, and Matuszewski (1999), describes a method based on liquid-liquid extraction followed by automated pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection for a compound structurally related to your query (Kline et al., 1999).

Antibacterial Agents

Matsumoto and Minami (1975) synthesized and evaluated the antibacterial activity of a series of pyrido(2,3-d)pyrimidine derivatives, demonstrating the potential for related compounds in antibacterial applications. These compounds showed significant activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Drug Metabolism Studies

Research on the oxidative metabolism of novel antidepressants, such as Lu AA21004, has utilized compounds with structural similarities to understand the roles of various cytochrome P450 enzymes in drug metabolism. This research is crucial for predicting drug interactions and optimizing therapeutic efficacy (Hvenegaard et al., 2012).

Soluble Epoxide Hydrolase Inhibitors

Thalji et al. (2013) discovered 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the importance of such compounds in developing tools for in vivo investigation of diseases. The research emphasizes the role of the triazine heterocycle for potency and selectivity, contributing to our understanding of molecular design for targeted therapeutic effects (Thalji et al., 2013).

Enzyme Inhibition Studies

Compounds structurally related to your query have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating potential applications in treating conditions such as Alzheimer's disease. This research by Sugimoto et al. (1990) provides insights into the structure-activity relationships necessary for the development of potent enzyme inhibitors (Sugimoto et al., 1990).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, as well as appropriate safety precautions.


Future Directions

This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, or modifications to the compound that might enhance its properties or reduce its side effects.


Please consult with a professional chemist or a relevant expert for a comprehensive analysis of the compound.


properties

IUPAC Name

1-methylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-12-18-16(11-24-12)14-5-3-4-6-15(14)19-17(21)13-7-9-20(10-8-13)25(2,22)23/h3-6,11,13H,7-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECWVVLBJBRJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-N-(2-(2-methylthiazol-4-yl)phenyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.